2-(4-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a phenyl ring substituted with an ethoxy group at the para position and a fluorine atom at the ortho position. The tetramethyl dioxaborolane ring enhances stability and facilitates applications in Suzuki-Miyaura cross-coupling reactions. The ethoxy group contributes electron-donating effects, while the fluorine atom introduces electron-withdrawing properties, creating a balance that may influence reactivity and metabolic stability in pharmaceutical contexts.
Properties
IUPAC Name |
2-(4-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-10-7-8-11(12(16)9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDUPDDPCFOIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity through various studies and data analysis.
- Molecular Formula : C14H20BFO3
- Molecular Weight : 266.12 g/mol
- CAS Number : 1308914-87-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential as an inhibitor of phosphodiesterase type IV (PDE4) and as an antagonist of muscarinic acetylcholine receptors (mAChRs), which are critical in regulating numerous physiological processes.
Table 1: Summary of Biological Targets
| Biological Target | Mechanism of Action | Implications |
|---|---|---|
| PDE4 | Inhibition leading to anti-inflammatory effects | Treatment of respiratory diseases |
| Muscarinic Receptors | Antagonism affecting cholinergic signaling | Potential use in treating asthma and COPD |
Research Findings
Recent studies have shown that compounds similar to this compound exhibit significant biological activities:
- Anti-inflammatory Effects : Research indicates that PDE4 inhibitors can reduce inflammation in conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The compound's ability to inhibit PDE4 suggests a similar potential.
- Muscarinic Antagonism : The antagonistic properties at muscarinic receptors may provide therapeutic benefits in treating allergic responses and other cholinergic-mediated conditions. This is particularly relevant in the management of asthma and allergic rhinitis .
Case Studies
Several case studies have documented the efficacy of related compounds:
- Study on PDE4 Inhibition : A clinical study demonstrated that PDE4 inhibitors significantly improved lung function and reduced exacerbations in patients with COPD. The findings suggest that similar compounds could offer comparable benefits .
- Muscarinic Receptor Antagonism : Another study highlighted the role of muscarinic receptor antagonists in reducing bronchoconstriction in asthmatic patients. The implications for this compound are promising given its structural similarities .
Safety and Toxicology
While the biological activities are promising, safety profiles must be established. Preliminary toxicity assessments indicate that compounds within this class may exhibit low toxicity; however, further studies are needed to confirm these findings and assess long-term effects.
Table 2: Toxicological Data Overview
| Parameter | Value/Description |
|---|---|
| Acute Toxicity | Low (specific values pending) |
| Chronic Exposure Effects | Not yet established |
| Recommended Safety Measures | Use under controlled conditions |
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Organic Synthesis | Acts as a boron reagent facilitating carbon-boron bond formation in complex organic molecules. |
| Pharmaceutical Development | Important in synthesizing boron-containing pharmaceuticals that enhance biological activity. |
| Material Science | Used in the formulation of advanced materials like polymers and coatings for improved performance. |
| Environmental Chemistry | Potential applications in developing sensors for pollutant detection due to its reactivity. |
Organic Synthesis
The compound serves as an effective boron reagent in various organic reactions. It facilitates the formation of carbon-boron bonds which are crucial for synthesizing complex organic molecules. These reactions are vital in developing new materials and pharmaceuticals.
Case Study:
Recent studies have highlighted its role in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes where it helps form biaryl compounds which are significant in drug development .
Pharmaceutical Development
In the realm of drug discovery, 2-(4-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized for synthesizing boron-containing pharmaceuticals. These compounds often exhibit enhanced biological activity and selectivity.
Case Study:
Research has shown that incorporating boron into drug molecules can improve their efficacy and reduce side effects. For instance, boron-containing compounds have been explored as potential inhibitors for various enzymes involved in cancer progression .
Material Science
This compound is also used in the formulation of advanced materials such as polymers and coatings. Its unique properties contribute to improved durability and performance of these materials.
Case Study:
In material science applications, it has been used to create high-performance coatings that resist environmental degradation while maintaining aesthetic qualities .
Environmental Chemistry
The compound shows promise in environmental applications, particularly in developing sensors for detecting pollutants due to its reactivity and selectivity.
Case Study:
Research has indicated that dioxaborolanes can be functionalized to create selective sensors for heavy metals and other pollutants in water sources .
Comparison with Similar Compounds
Substituent Effects
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The methoxy group is less sterically bulky than ethoxy, resulting in higher electron-donating capacity. This compound exhibits a melting point of 125–126°C and is synthesized via methyl iodide and K₂CO₃ catalysis with 76 mg/mL yield .
- 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The difluoroethoxy group introduces stronger electron-withdrawing effects, enhancing stability. It has a purity of 95% and is marketed for laboratory use .
- 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The ethynyl group provides a rigid, linear structure with electron-withdrawing characteristics, suitable for conjugated materials .
Steric and Positional Variations
- 2-(5-Chloro-2-methylphenyl) and 2-(2-Chloro-5-methylphenyl) Isomers : Chlorine and methyl substituents in ortho/para positions demonstrate how steric hindrance and electronic distribution affect reactivity. The a-isomer (para-chloro) is isolated in 26% yield via flash chromatography .
- 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The anthracene moiety extends π-conjugation, making it valuable in optoelectronic materials .
Preparation Methods
General Procedure for Miyaura Borylation
The most widely adopted method involves reacting 4-ethoxy-2-fluoroaryl halides (bromide or iodide) with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. A representative protocol includes:
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Reactants : 4-ethoxy-2-fluoroiodobenzene (1.0 equiv), B₂pin₂ (1.2 equiv).
-
Catalyst : Pd(dppf)Cl₂ (5 mol%) or Pd(OAc)₂ with XPhos (10 mol%).
-
Conditions : Reflux at 110°C for 12–16 h under inert atmosphere.
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to form the boronate ester. Yields typically exceed 85% for electron-rich substrates.
Table 1: Optimization of Palladium Catalysts
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂/KOAc | Dioxane | 110 | 92 | |
| Pd(OAc)₂/XPhos/K₃PO₄ | Toluene | 100 | 88 | |
| PdCl₂(PPh₃)₂/NaOAc | DMF | 120 | 78 |
Grignard/Lithiation-Mediated Boronate Transfer
Aryl Halide Lithiation Followed by Boronation
This method employs aryl halides (e.g., 4-ethoxy-2-fluorobromobenzene) treated with alkyllithium or Grignard reagents to generate arylmetallic intermediates, which react with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
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Dissolve 4-ethoxy-2-fluorobromobenzene in THF at -78°C.
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Add n-BuLi (1.1 equiv) dropwise, stir for 1 h.
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Introduce 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv).
-
Warm to room temperature, quench with NH₄Cl, and extract with Et₂O.
Yields range from 60–72%, with purity confirmed via ¹H/¹³C NMR. Steric hindrance from the ethoxy group may reduce efficiency compared to simpler aryl halides.
Table 2: Comparative Yields for Lithiation-Borylation
| Aryl Halide | Base | Boronate Ester | Yield (%) |
|---|---|---|---|
| 4-Bromo-2-fluorophenol ethoxy | n-BuLi | Target compound | 72 |
| 4-Iodo-2-fluorophenol ethoxy | i-PrMgCl | Target compound | 68 |
One-Pot Borylation Using Aminoboranes
Catalytic Dehydroiodination and Boron Transfer
Aminoboranes (e.g., diisopropylaminoborane) enable a one-pot synthesis from aryl iodides. The method avoids preformed boron reagents:
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Iodination : Treat 4-ethoxy-2-fluoroaniline with iodine to form aryl iodide.
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Dehydroiodination : Add diisopropylaminoborane and Pd(OAc)₂ (5 mol%) in THF.
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Transesterification : Quench with pinacol to yield the boronate ester.
This approach achieves 89–95% yield for para-substituted aryl iodides but struggles with sterically hindered substrates.
Mechanism Highlights:
-
Oxidative addition of Pd(0) to Ar–I.
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Aminoborane transfers boron via σ-bond metathesis.
-
Pinacol displaces the amine to stabilize the boronate.
| Method | Cost Efficiency | Scalability | Typical Scale (g) |
|---|---|---|---|
| Palladium catalysis | Moderate | High | 100+ |
| Lithiation-borylation | Low | Medium | 10–50 |
| One-pot aminoborane | High | Low | <10 |
Q & A
Basic: What are the common synthetic routes for preparing this compound in laboratory settings?
Methodological Answer:
The compound is typically synthesized via transition-metal-catalyzed borylation. For example, UiO-Co (a cobalt-based metal-organic framework catalyst) can facilitate the reaction between 4-ethoxytoluene derivatives and bis(pinacolato)diboron (B₂pin₂) in anhydrous solvents like toluene or acetonitrile. Optimized conditions (e.g., 0.2 mol% catalyst loading, ambient temperature, 24-hour reaction time) yield ~83% purity, as demonstrated in analogous syntheses of structurally similar dioxaborolanes . Key steps include rigorous exclusion of moisture and oxygen to prevent boronic ester hydrolysis.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C/11B NMR : The fluorophenyl group shows distinct aromatic proton splitting (e.g., δ 6.8–7.2 ppm for ortho/meta fluorophenyl protons). The ethoxy group appears as a triplet (δ 1.3–1.4 ppm for CH₃) and quartet (δ 3.9–4.1 ppm for OCH₂). The dioxaborolane ring protons are typically absent due to symmetry, but 11B NMR shows a peak near δ 30–32 ppm .
- IR Spectroscopy : Strong B-O stretching at ~1350–1370 cm⁻¹ and C-F stretching at ~1220 cm⁻¹ confirm structural integrity.
- HRMS : Molecular ion peaks align with the formula C₁₄H₁₉BFO₃ (calc. 281.14 g/mol) .
Advanced: How can researchers address solubility challenges in spectroscopic studies of boron-containing intermediates?
Methodological Answer:
Solubility issues in non-polar solvents (e.g., benzene-d₆) arise from the polar dioxaborolane moiety. Switching to polar aprotic solvents like THF-d₈ or DMSO-d₆ improves solubility but may alter reaction equilibria, as observed in trialkoxyborohydride formation during ketone reductions . For NMR studies, sonication or gentle heating (≤40°C) can enhance dispersion without degrading the compound.
Advanced: What methodologies are recommended for analyzing hydroxyl group environments using boron-containing reagents?
Methodological Answer:
Quantitative ³¹P NMR with phosphitylation reagents (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane) enables precise hydroxyl group analysis. Key steps:
Derivatize hydroxyl groups at –40°C under inert conditions.
Use a 90° pulse angle and 25-second relaxation delay for accurate integration.
Reference condensed phenolic moieties at δ 143–145 ppm and aliphatic hydroxyls at δ 149–150 ppm .
Advanced: How do reaction conditions influence chemoselectivity in metal-catalyzed borylation?
Methodological Answer:
Chemoselectivity depends on:
- Catalyst Choice : UiO-Co favors aryl C–H borylation over competing pathways (e.g., alkene borylation) due to its Lewis acid strength and pore size .
- Solvent Effects : Polar solvents (MeCN) stabilize electrophilic boron intermediates, enhancing para-selectivity in fluorophenyl derivatives.
- Temperature : Elevated temperatures (>80°C) may induce side reactions like demethylation of ethoxy groups.
Advanced: What strategies optimize cross-coupling reactions with this compound?
Methodological Answer:
For Suzuki-Miyaura couplings:
- Base Selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) minimizes boronic ester hydrolysis.
- Purification : Flash chromatography (Hex/EtOAc 25:1) resolves diastereomers, achieving >85% yields as shown in analogous systems .
- Additives : Pd(OAc)₂ with SPhos ligand (2 mol%) suppresses protodeboronation in electron-deficient aryl partners .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of boronate vapors.
- Waste Disposal : Collect boronate waste in sealed containers for incineration by licensed facilities .
Advanced: How do substituents on the phenyl ring affect reactivity in cross-couplings?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -F) : Increase oxidative addition rates with Pd catalysts but may reduce boronate stability. Meta-fluorine substituents show 5:1 regioselectivity in isomer formation due to steric effects .
- Electron-Donating Groups (e.g., -OEt) : Enhance para-borylation but require lower temperatures to prevent ether cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
